SCH-53870

説明

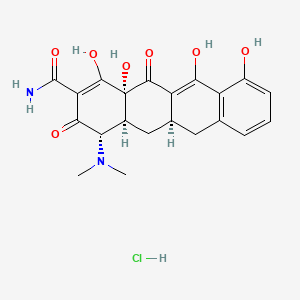

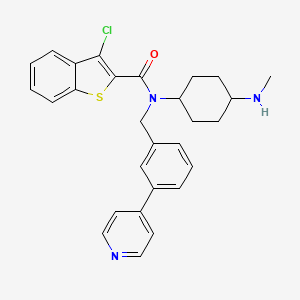

SCH-53870 is an inhibitor of p21-hRas nucleotide exchange in vitro.

科学的研究の応用

Ras オンコタンパク質阻害剤

SCH-53870 は、Ras オンコタンパク質の強力な阻害剤として同定されています {svg_1}. この化合物は、野生型 Ras には有意な影響を与えずに、変異型 Ras 活性を可逆的に選択的に阻害します {svg_2}. Ras-グアノシン三リン酸 (GTP) レベルを低下させ、ミトゲン活性化タンパク質キナーゼ (MAPK) パスウェイの活性化を阻害し、Ras 駆動細胞モデルで顕著な細胞毒性を示します {svg_3}.

抗癌剤

This compound は、抗癌剤として開発されています {svg_4}. 現在、前臨床開発段階にあります {svg_5}. この化合物は、Ras タンパク質を標的とすることで癌細胞の増殖を阻害する可能性について研究されています {svg_6}.

抗増殖剤

この化合物は、特定の種類の癌細胞に対して有意な抗増殖活性を示しました {svg_7}. 特に、Ras オンコタンパク質によって駆動される細胞に対して有効であることがわかりました {svg_8}.

アポトーシス誘導物質

This compound は、特定の種類の癌細胞でアポトーシスを誘導することがわかりました {svg_9}. これは、新しい癌治療法の開発のための潜在的な候補となります {svg_10}.

抗菌剤

This compound は、抗菌剤としての可能性を示しました {svg_11}. この化合物の特定の誘導体は、S. aureus {svg_12} に対して有意な阻害を示しました。

抗バイオフィルム剤

This compound の一部の誘導体は、K. pneumonia {svg_13} に対する潜在的な抗バイオフィルム阻害を示しました。 これは、この化合物が細菌感染症の治療法の開発に使用できることを示唆しています {svg_14}.

作用機序

Target of Action

SCH-53870, also known as “Benzenesulfonamide, 4-(hydroxyamino)-N-[2-(2-naphthalenyloxy)ethyl]-”, primarily targets the RAS protein . RAS is a type of GTPase, which plays a crucial role in transmitting signals within cells . It is a key player in many cellular processes, including cell proliferation and differentiation .

Mode of Action

This compound acts as a RAS inhibitor , specifically inhibiting the nucleotide exchange of p21-hRas . This means it interferes with the ability of the RAS protein to switch between its active (GTP-bound) and inactive (GDP-bound) states . By inhibiting this process, this compound can effectively disrupt the signaling pathways that RAS is involved in .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RAS signaling pathway . This pathway is involved in transmitting signals from the cell membrane to the nucleus, influencing various cellular processes such as growth, differentiation, and survival . By inhibiting RAS, this compound can disrupt this signaling, potentially leading to the inhibition of cell proliferation and induction of cell death .

Pharmacokinetics

Factors such as water solubility can influence how well a drug is absorbed and distributed within the body .

Result of Action

The inhibition of RAS by this compound can lead to significant molecular and cellular effects. By disrupting RAS signaling, this compound can potentially inhibit the proliferation of cells and induce cell death . This makes it a potential candidate for the treatment of diseases characterized by overactive RAS signaling, such as certain types of cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules in the cellular environment can impact the drug’s ability to bind to its target . Additionally, factors such as pH and temperature can influence the stability of the drug .

特性

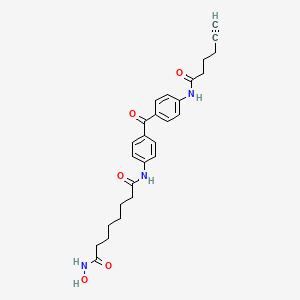

IUPAC Name |

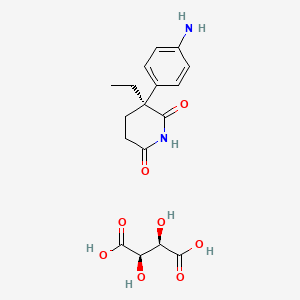

4-(hydroxyamino)-N-(2-naphthalen-2-yloxyethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c21-20-16-6-9-18(10-7-16)25(22,23)19-11-12-24-17-8-5-14-3-1-2-4-15(14)13-17/h1-10,13,19-21H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPIAVCIUZNQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCNS(=O)(=O)C3=CC=C(C=C3)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The abstract mentions SCH-53870 as a Ras inhibitor. How does this compound interact with Ras, and what are the downstream effects of this interaction?

A1: The abstract states that this compound inhibits the nucleotide exchange process of Ras []. This process is crucial for Ras activation, where the inactive GDP-bound form exchanges GDP for GTP to become active. While the exact mechanism of action for this compound isn't detailed in this abstract, it likely binds to the Ras-GDP complex, preventing the release of GDP and subsequent binding of GTP. This inhibition of Ras activation would then disrupt downstream signaling pathways controlled by Ras, ultimately impacting cellular processes like proliferation, which is a key target for anti-cancer therapies.

Q2: The abstract highlights solubility and stability issues with this compound. What strategies could be explored to improve the formulation and address these limitations for potential therapeutic applications?

A2: The abstract states that this compound has "very low solubility in water and undergoes rapid degradation at room temperature when dissolved in water-DMSO mixtures" []. This instability poses significant challenges for its use as a therapeutic. Several formulation strategies could be explored to overcome these limitations:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-4,7-Difluoro-N-[trans-4-(Methylamino)cyclohexyl]-N-[3-(Pyridin-4-Yl)benzyl]-1-Benzothiophene-2-Carboxamide](/img/structure/B610661.png)

![N-{3-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-phenyl}-2-phenyl-propionamide](/img/structure/B610667.png)

![2H-1-Benzopyran-2-one, 7-[[(1R,2S,4aS,6S,8aR)-decahydro-2,6-dihydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl]methoxy]-](/img/structure/B610672.png)

![N-[2-(Acetylthio)benzoyl]-beta-alaninamide](/img/structure/B610676.png)